molecular formula C15H16N6O B7496832 N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide

N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide

Cat. No. B7496832
M. Wt: 296.33 g/mol
InChI Key: KAEFVQUPSXVMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide, also known as PPTB, is a chemical compound that has been extensively studied for its potential use in scientific research. PPTB is a small molecule inhibitor that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.

Mechanism of Action

The mechanism of action of N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide involves the inhibition of specific signaling pathways, such as the STAT3 and NF-κB pathways, which are involved in cellular proliferation and inflammation. N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide has also been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which play a role in cellular signaling.
Biochemical and Physiological Effects
N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide has a range of biochemical and physiological effects, including the inhibition of cellular proliferation, the induction of apoptosis, and the modulation of immune responses. N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide in lab experiments include its specificity and potency, as well as its ability to inhibit specific signaling pathways. However, the limitations of using N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the use of N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide in scientific research. One potential direction is the development of N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide-based therapies for cancer and other diseases. Another direction is the exploration of N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide's potential as a tool for studying cellular signaling pathways and the development of new drugs that target these pathways. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide, as well as its potential side effects.

Synthesis Methods

The synthesis of N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide involves a multi-step process that includes the reaction of 4-(1,2,4-triazol-1-yl)benzoic acid with 3-bromopropylpyrazole in the presence of a base, followed by the addition of an amine to form the final product. The synthesis of N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide has been well-documented in the literature, and the compound can be obtained through various commercial suppliers.

Scientific Research Applications

N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide has been used extensively in scientific research, particularly in the field of cancer biology. Studies have shown that N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cancer progression. N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide has also been shown to have potential therapeutic applications in other diseases, such as Alzheimer's disease and diabetes.

properties

IUPAC Name

N-(3-pyrazol-1-ylpropyl)-4-(1,2,4-triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c22-15(17-7-1-9-20-10-2-8-18-20)13-3-5-14(6-4-13)21-12-16-11-19-21/h2-6,8,10-12H,1,7,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEFVQUPSXVMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCNC(=O)C2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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